Cas no 2243503-53-7 (Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate)

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate is a fluorinated spirocyclic compound with a unique structural motif combining a difluorinated cyclopropane ring and a nitrogen-containing heterocycle. Its spiro architecture and fluorine substitution enhance its potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The difluoro moiety improves metabolic stability and lipophilicity, while the ester group offers functionalization flexibility. This compound is particularly valuable for the development of bioactive molecules, where its rigid spiro scaffold can contribute to conformational constraint and target selectivity. Its synthetic utility makes it a promising candidate for applications in drug discovery and fine chemical synthesis.
Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate structure
2243503-53-7 structure
商品名:Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
CAS番号:2243503-53-7
MF:C8H11F2NO2
メガワット:191.17524933815
CID:6423537
PubChem ID:138040249

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6488491
    • methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
    • 2243503-53-7
    • Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
    • インチ: 1S/C8H11F2NO2/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10/h5,11H,2-4H2,1H3
    • InChIKey: JRHXSPUDQRGQPW-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC21CCNC2C(=O)OC)F

計算された属性

  • せいみつぶんしりょう: 191.07578492g/mol
  • どういたいしつりょう: 191.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 38.3Ų

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6488491-0.05g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
0.05g
$2323.0 2025-03-15
Enamine
EN300-6488491-0.1g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
0.1g
$2434.0 2025-03-15
Enamine
EN300-6488491-2.5g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
2.5g
$5423.0 2025-03-15
Enamine
EN300-6488491-0.25g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
0.25g
$2545.0 2025-03-15
Enamine
EN300-6488491-1.0g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
1.0g
$2767.0 2025-03-15
Enamine
EN300-6488491-0.5g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
0.5g
$2655.0 2025-03-15
Enamine
EN300-6488491-10.0g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
10.0g
$11900.0 2025-03-15
Enamine
EN300-6488491-5.0g
methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate
2243503-53-7 95.0%
5.0g
$8025.0 2025-03-15

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate 関連文献

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylateに関する追加情報

Introduction to Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS No. 2243503-53-7)

Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate, identified by its CAS number 2243503-53-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, featuring a nitrogen atom within a seven-membered ring system, presents unique chemical and biological properties that make it a valuable candidate for further exploration.

The molecular framework of Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate incorporates fluorine atoms, which are known to enhance the metabolic stability and binding affinity of molecules. The presence of a carboxylate group at the fourth position further extends its potential utility in drug design, particularly in the development of protease inhibitors and other enzyme-targeting agents.

In recent years, there has been growing interest in spirocyclic compounds due to their rigid structure and ability to mimic natural product scaffolds. The spiro[2.4]heptane core in this compound provides a stable platform for derivatization, allowing researchers to fine-tune its pharmacological properties. The nitrogen atom within the ring introduces basicity, which can be exploited for interactions with acidic pharmacophores in biological targets.

One of the most compelling aspects of Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate is its potential as a building block for more complex molecules. Its unique structural features have prompted investigations into its role as an intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its use in creating derivatives with enhanced bioavailability and reduced toxicity.

The fluorine atoms in the molecule contribute to its lipophilicity, which is a critical factor in drug absorption and distribution. This property makes it an attractive candidate for oral administration and systemic delivery. Additionally, the spirocyclic structure imparts conformational rigidity, which can improve binding specificity to biological targets.

Recent studies have highlighted the compound's potential in addressing neurological disorders. The combination of a nitrogen-containing heterocycle and fluorinated substituents suggests that it may interact with neurotransmitter receptors or enzymes involved in neurodegenerative processes. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain proteases implicated in Alzheimer's disease and other neurodegenerative conditions.

The carboxylate group at the fourth position provides a site for further functionalization, enabling the attachment of various pharmacophores. This versatility has allowed researchers to design analogs with tailored properties for specific therapeutic applications. For example, modifications at this position could enhance solubility or improve cell membrane permeability.

In conclusion, Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS No. 2243503-53-7) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. Its rigid spirocyclic core, combined with fluorine atoms and a carboxylate group, offers a versatile platform for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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